Cefminox Sodium Heptahydrate

Vue d'ensemble

Description

Cefminox Sodium Heptahydrate is a useful research compound. Its molecular formula is C16H34N7NaO14S3 and its molecular weight is 667.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cefminox sodium heptahydrate is a third-generation cephalosporin antibiotic known for its broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria. This compound has been the subject of various studies focusing on its biological activity, mechanisms of action, therapeutic applications, and safety profile. This article consolidates findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Cefminox sodium's primary mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the peptidoglycan layer, leading to cell lysis and death. Its structural features, such as the trans-methoxyl group on the beta-lactam nucleus, enhance its stability against beta-lactamases, which are enzymes produced by certain bacteria to resist antibiotic action .

Antimicrobial Spectrum

Cefminox sodium exhibits potent activity against a variety of pathogens:

- Gram-negative Bacteria : Highly effective against organisms such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Bacteroides fragilis.

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic Bacteria : Demonstrates significant efficacy against anaerobes like Clostridium perfringens.

Table 1 summarizes the antimicrobial activity of cefminox sodium against selected pathogens.

| Pathogen | Sensitivity |

|---|---|

| Escherichia coli | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Staphylococcus aureus | Sensitive |

| Bacteroides fragilis | Sensitive |

| Clostridium perfringens | Sensitive |

Therapeutic Applications

Cefminox sodium is indicated for various infections, including:

- Respiratory Infections : Effective in treating pneumonia, bronchitis, and secondary infections in chronic respiratory diseases.

- Urinary Tract Infections : Used for nephropyelitis and cystitis.

- Intra-abdominal Infections : Treats conditions like cholecystitis and peritonitis.

- Pelvic Infections : Indicated for pelvic inflammatory disease and intrauterine infections.

- Septicemia : Utilized in managing bloodstream infections caused by susceptible organisms .

Case Studies and Research Findings

Recent studies have highlighted additional therapeutic benefits of cefminox sodium beyond its antibacterial properties:

-

Impact on Nonalcoholic Fatty Liver Disease (NAFLD) :

- A study published in November 2023 demonstrated that cefminox sodium significantly reduced liver weight and fatty accumulation in high-fat high-sugar diet-induced NAFLD mice. The treatment improved hepatic fatty acid metabolism by enhancing the expression of genes involved in fatty acid oxidation while suppressing those related to fatty acid synthesis .

- The study used doses of 20 mg/kg and 100 mg/kg administered over four weeks, showing a marked decrease in liver steatosis compared to controls.

- Safety Profile :

Applications De Recherche Scientifique

Microbiological Applications

1. Selective Media in Microbiology:

Cefminox sodium is utilized in microbiological culture media to selectively inhibit the growth of certain anaerobic bacteria, such as Bacteroides and Clostridium species. This property is particularly useful in clinical diagnostics and research settings where the isolation of specific pathogens is required .

2. In Vitro Activity Against Anaerobes:

Studies have shown that cefminox demonstrates significant in vitro activity against various anaerobic bacteria. The minimum inhibitory concentrations (MICs) for several Bacteroides species range from ≤0.06 to >128 µg/mL, indicating its potency against these pathogens .

Clinical Applications

1. Treatment of Infections:

Cefminox sodium is indicated for treating a variety of infections caused by susceptible organisms, including:

- Respiratory Infections: Such as pneumonia and bronchitis.

- Urinary Tract Infections: Including cystitis and nephropyelitis.

- Intra-abdominal Infections: Such as cholecystitis and peritonitis.

- Pelvic Infections: Including adnexitis and intrauterine infections.

- Septicemia: Effective in managing severe systemic infections .

2. Nonalcoholic Fatty Liver Disease (NAFLD):

Recent research has explored cefminox's potential role in alleviating fatty liver conditions. In animal models, cefminox sodium reduced liver weight and fatty accumulation in high-fat high-sugar diet-induced NAFLD mice. It was found to modulate key metabolic pathways by decreasing fatty acid synthesis and promoting fatty acid oxidation .

Case Study 1: Efficacy Against Anaerobic Bacteria

A study conducted on the efficacy of cefminox against various anaerobic bacteria demonstrated its superior effectiveness compared to other antibiotics. The results indicated that cefminox could be a preferred choice in treating infections caused by resistant anaerobes, particularly in polymicrobial infections where anaerobes are involved .

Case Study 2: Impact on NAFLD

In a controlled study involving mice with NAFLD, treatment with cefminox sodium resulted in significant improvements in liver health indicators. The study highlighted the potential of cefminox not only as an antibiotic but also as a therapeutic agent for metabolic disorders related to fatty liver disease .

Summary of Key Findings

Analyse Des Réactions Chimiques

Key Reaction Steps

-

Critical Parameters :

Degradation Pathways

Cefminox sodium heptahydrate undergoes degradation under specific thermal or pH conditions, impacting its stability and efficacy.

Thermal Decomposition

-

Conditions : Elevated temperatures (>100°C) or prolonged heating.

-

Products : Toxic gases (e.g., SOₓ, NOₓ) and organic residues .

pH-Dependent Hydrolysis

-

Alkaline Conditions (pH >8): Accelerated β-lactam ring hydrolysis, reducing antibacterial activity .

-

Acidic Conditions (pH <4): Degradation via side-chain oxidation or tetrazole ring instability .

Impurity Profile

| Impurity | Formation Pathway | Control Measure |

|---|---|---|

| IMP | Side reaction during condensation at >0°C | Maintain reaction at ≤0°C |

| First mercapto tetrazole | Solvent or catalyst impurities | Use high-purity sodium methoxide |

Biochemical Reactivity

The β-lactam ring’s inherent strain drives its antibacterial mechanism via covalent binding to penicillin-binding proteins (PBPs).

Mechanism of Action

-

Acylation : The β-lactam ring opens and acylates the active serine residue in PBPs .

-

Cross-Link Inhibition : Disrupts peptidoglycan synthesis, leading to bacterial cell wall lysis .

Structural Determinants of Reactivity

-

β-Lactam Ring : Reactivity enhanced by adjacent dihydrothiazine ring distortion .

-

Methoxy Group (7α-position) : Stabilizes the molecule against β-lactamase hydrolysis .

Stability in Solution

| Condition | Stability Outcome |

|---|---|

| Aqueous Solution (pH 6–7) | Stable for 24 hours at 25°C; precipitates at >40°C . |

| Freeze-Thaw Cycles | No significant degradation if stored at -20°C . |

Comparative Reactivity with Other Cephalosporins

| Feature | Cefminox Sodium | Cefoxitin | Ceftazidime |

|---|---|---|---|

| β-Lactamase Resistance | High (due to 7α-methoxy group) | Moderate | Low |

| Anaerobic Activity | Enhanced (broad-spectrum) | Limited | Minimal |

Propriétés

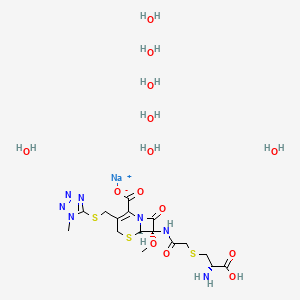

IUPAC Name |

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8-,14-,16+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJKKRQPRMHOX-CVQRGOFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N7NaO14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159274 | |

| Record name | Cefminox sodium heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351813-81-4, 92636-39-0 | |

| Record name | Cefminox sodium heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351813814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefminox sodium heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.